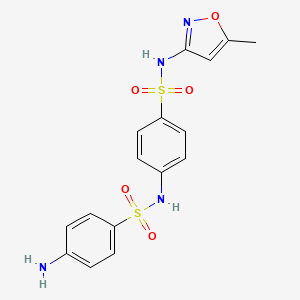![molecular formula C11H11NO2 B585590 N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide CAS No. 148564-87-8](/img/structure/B585590.png)
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide is an organic compound with a unique structure that includes a hydroxypropynyl group attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction. This method typically uses a palladium catalyst and copper co-catalyst to couple a terminal alkyne with an aryl halide. For instance, the reaction between 2-iodophenylacetamide and 3-hydroxyprop-1-yne in the presence of palladium acetate, copper iodide, and diisopropylethylamine in a solvent like tetrahydrofuran (THF) and dimethylformamide (DMF) can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scaling up laboratory synthesis methods, such as the Sonogashira coupling, can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the triple bond.
Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-trifluoro-N-(2-(3-hydroxyprop-1-ynyl)phenyl)acetamide: This compound has a similar structure but includes trifluoromethyl groups, which can alter its chemical properties and biological activities.
N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide: Another structurally related compound with a quinoline moiety, which can influence its pharmacological profile.
Uniqueness
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydroxypropynyl group, in particular, provides opportunities for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
148564-87-8 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.214 |
Nom IUPAC |
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11NO2/c1-9(14)12-11-7-3-2-5-10(11)6-4-8-13/h2-3,5,7,13H,8H2,1H3,(H,12,14) |
Clé InChI |
OYXWUVZNZWVCMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C#CCO |
Synonymes |
Acetamide, N-[2-(3-hydroxy-1-propynyl)phenyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)


![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)


